N-(4-Amino-2-methylphenyl)-4-chlorophthalimide
Overview
Description
N-(4-Amino-2-methylphenyl)-4-chlorophthalimide: is an organic compound that belongs to the class of phthalimides It is characterized by the presence of an amino group, a methyl group, and a chlorine atom attached to the phthalimide core
Scientific Research Applications
Chemistry: N-(4-Amino-2-methylphenyl)-4-chlorophthalimide is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of dyes, pigments, and polymers .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe for investigating cellular processes. It can also be used in the development of fluorescent markers for imaging applications .
Medicine: It can be used as a scaffold for developing drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of coatings, adhesives, and sealants .
Mechanism of Action
Target of Action
Similar compounds, such as triflamides, are known to have high nh-acidity, lipophilicity, and catalytic activity . These properties allow them to be used in a variety of organic reactions .
Mode of Action
It’s worth noting that compounds with similar structures, such as triflamides, are known to act as a source of nitrogen in c-amination (sulfonamidation) reactions . These reactions produce useful building blocks in organic synthesis, catalysts, and ligands in metal complex catalysis .
Biochemical Pathways
Similar compounds like triflamides are known to be used in a variety of organic reactions, including cycloaddition reactions, friedel–crafts reactions, condensation reactions, and heterocyclization .
Pharmacokinetics
The compound’s molecular weight, density, boiling point, and melting point are provided , which can influence its pharmacokinetic properties.
Result of Action
Similar compounds like triflamides are known to have applications in medicine , suggesting potential therapeutic effects.
Action Environment
It’s worth noting that the compound should be stored in a cool, dry place in a tightly closed container , indicating that environmental conditions such as temperature and humidity could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-methylphenyl)-4-chlorophthalimide typically involves the reaction of 4-chlorophthalic anhydride with 4-amino-2-methylaniline. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-Amino-2-methylphenyl)-4-chlorophthalimide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkoxides.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Hydroxy or alkoxy derivatives.
Comparison with Similar Compounds
- N-(4-Amino-2-methylphenyl)acetamide
- N-(4-Amino-2-methylphenyl)propanamide hydrochloride
- (4-Amino-2-methylphenyl)boronic acid
Uniqueness: N-(4-Amino-2-methylphenyl)-4-chlorophthalimide is unique due to the presence of both an amino group and a chlorine atom on the phthalimide core. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the chlorine atom enhances its potential for halogen bonding, which can be advantageous in drug design and materials science .
Properties
IUPAC Name |
2-(4-amino-2-methylphenyl)-5-chloroisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-8-6-10(17)3-5-13(8)18-14(19)11-4-2-9(16)7-12(11)15(18)20/h2-7H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVAQMJLPOCEMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2C(=O)C3=C(C2=O)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206966 | |
Record name | N-(4-Amino-o-tolyl)-4-chlorophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58230-69-6 | |
Record name | 2-(4-Amino-2-methylphenyl)-5-chloro-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58230-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Amino-o-tolyl)-4-chlorophthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058230696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Amino-o-tolyl)-4-chlorophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-amino-o-tolyl)-4-chlorophthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.594 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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